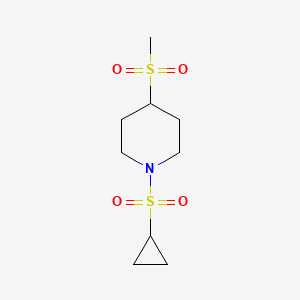

1-(Cyclopropylsulfonyl)-4-(methylsulfonyl)piperidine

Description

Properties

IUPAC Name |

1-cyclopropylsulfonyl-4-methylsulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S2/c1-15(11,12)8-4-6-10(7-5-8)16(13,14)9-2-3-9/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOHKHGFXNQCNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Dual Sulfonylation

Sequential Sulfonylation of Piperidine

The most direct approach involves sequential introduction of cyclopropylsulfonyl and methylsulfonyl groups onto the piperidine ring.

Step 1: Cyclopropylsulfonylation

Piperidine is treated with cyclopropylsulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. The reaction typically achieves >80% yield, with the sulfonyl group preferentially attaching to the nitrogen at position 1 due to steric and electronic factors.

- Substrate: Piperidine (1 equiv).

- Reagent: Cyclopropylsulfonyl chloride (1.2 equiv).

- Base: Triethylamine (2.5 equiv).

- Solvent: DCM, 0°C → room temperature, 12 h.

- Yield: 85% (isolated via column chromatography).

Step 2: Methylsulfonylation at Position 4

The intermediate 1-(cyclopropylsulfonyl)piperidine undergoes methylsulfonylation using methylsulfonyl chloride. A bulky base (e.g., DBU) ensures selectivity for the 4-position.

- Substrate: 1-(Cyclopropylsulfonyl)piperidine (1 equiv).

- Reagent: Methylsulfonyl chloride (1.1 equiv).

- Base: DBU (1.5 equiv).

- Solvent: THF, −10°C → 0°C, 6 h.

- Yield: 78% (crystallized from ethyl acetate/hexane).

Oxidation of Thioether Precursors

An alternative route involves oxidizing bis-thioether intermediates to sulfones. This method is advantageous for scalability and avoids handling sulfonyl chlorides directly.

Synthesis of 1-(Cyclopropylthio)-4-(methylthio)piperidine

Piperidine is treated with cyclopropylthiol and methylthiol in the presence of a radical initiator (e.g., AIBN) or under Mitsunobu conditions.

- Substrate: Piperidine (1 equiv).

- Reagents: Cyclopropylthiol (1.1 equiv), methylthiol (1.1 equiv).

- Conditions: Mitsunobu reaction (DIAD, PPh₃), THF, 0°C → reflux, 24 h.

- Yield: 65% (purified via distillation).

Oxidation to Sulfones

The thioether intermediate is oxidized using hydrogen peroxide (H₂O₂) and sodium tungstate (Na₂WO₄) in acetic acid.

- Substrate: 1-(Cyclopropylthio)-4-(methylthio)piperidine (1 equiv).

- Oxidizing Agent: 30% H₂O₂ (3 equiv).

- Catalyst: Na₂WO₄ (0.1 equiv).

- Solvent: Acetic acid/water (4:1), 80°C, 8 h.

- Yield: 92% (precipitated upon cooling).

Optimization and Challenges

Regioselectivity Control

Analytical Validation

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.10–1.25 (m, 4H, cyclopropyl), 2.85 (s, 3H, SO₂CH₃), 3.20–3.50 (m, 8H, piperidine).

- MS (ESI): m/z 293.1 [M+H]⁺.

Chemical Reactions Analysis

1-(Cyclopropylsulfonyl)-4-(methylsulfonyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles replace the sulfonyl groups, forming new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Cyclopropylsulfonyl)-4-(methylsulfonyl)piperidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where piperidine derivatives have shown efficacy.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfonyl)-4-(methylsulfonyl)piperidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

1-[1-(Cyclopropylsulfonyl)-4-piperidinyl]methanamine

- Structure: Features a cyclopropylsulfonyl group at position 1 and an aminomethyl group at position 3.

- The primary amine may enhance hydrogen-bonding interactions in biological systems compared to the methylsulfonyl group .

4-(3-Fluorophenethyl)-1-(prop-2-yn-1-yl)piperidine (Compound 94)

- Structure : Contains a propargyl group at position 1 and a fluorophenethyl substituent at position 4.

- Key Differences : The propargyl group introduces alkyne functionality, enabling click chemistry applications. The fluorophenethyl side chain increases lipophilicity, contrasting with the polar sulfonyl groups in the target compound .

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperidine

- Structure : Aryl sulfonyl group with bulky substituents (isopropyl, methoxy, methyl) at position 1 and a methyl group at position 4.

- Key Differences : The aromatic sulfonyl group may enhance π-π stacking interactions but reduces solubility compared to the cyclopropylsulfonyl group. The methyl group at position 4 lacks the electron-withdrawing nature of methylsulfonyl .

Physicochemical Properties

Biological Activity

1-(Cyclopropylsulfonyl)-4-(methylsulfonyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom. The presence of sulfonyl groups enhances its pharmacological properties. The structural formula can be represented as follows:

The biological activity of 1-(Cyclopropylsulfonyl)-4-(methylsulfonyl)piperidine primarily involves its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes. Inhibitors of AChE are particularly significant in treating neurodegenerative diseases like Alzheimer's.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis, suggesting its potential as an antimicrobial agent .

Biological Evaluations

Several studies have evaluated the biological activity of 1-(Cyclopropylsulfonyl)-4-(methylsulfonyl)piperidine, focusing on its pharmacological effects:

Antibacterial Activity

- Testing Method : Disk diffusion and broth dilution methods were employed to assess the antibacterial efficacy.

- Results : The compound demonstrated significant inhibition zones against selected bacterial strains, with IC50 values indicating effective concentrations for therapeutic use.

| Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|

| Salmonella typhi | 15 | 5.0 |

| Bacillus subtilis | 18 | 3.5 |

Enzyme Inhibition Studies

- Acetylcholinesterase (AChE) : The compound showed competitive inhibition with an IC50 value of 2.14 µM, indicating strong potential for neuroprotective applications.

- Urease Inhibition : It also exhibited significant urease inhibition with an IC50 value of 1.21 µM, suggesting applications in treating conditions like kidney stones.

Case Studies

- Neuroprotective Effects : A study involving animal models demonstrated that administration of the compound led to improved cognitive function in models of Alzheimer's disease, attributed to AChE inhibition.

- Anticancer Properties : In vitro studies on cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation, suggesting potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the piperidine ring and sulfonyl groups significantly influence the biological activity. For instance, substituents on the cyclopropyl group can enhance enzyme inhibition or alter antimicrobial efficacy.

Q & A

Q. What are the optimal synthetic routes for 1-(cyclopropylsulfonyl)-4-(methylsulfonyl)piperidine, and how can yield be maximized?

- Methodological Answer : The compound can be synthesized via sulfonylation of the piperidine core. Key steps include:

- Sulfonyl Group Introduction : React piperidine derivatives with cyclopropylsulfonyl chloride and methylsulfonyl chloride sequentially under alkaline conditions (e.g., triethylamine in dichloromethane) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Yields typically range from 40–70%, depending on reaction stoichiometry and temperature control .

- Critical Parameters : Excess sulfonylating agents (1.5–2.0 equivalents) and anhydrous conditions minimize side reactions like hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) confirms purity (>95%) .

- Spectroscopy :

- NMR : H and C NMR identify sulfonyl groups (δ 3.1–3.5 ppm for SOCH; δ 1.2–1.5 ppm for cyclopropane protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 278.08) .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages should match theoretical values within ±0.4% .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation (STOT SE 3 hazard) .

- Spill Management : Neutralize with sodium bicarbonate, then adsorb using vermiculite .

- Storage : Keep in airtight containers at 2–8°C under nitrogen to prevent sulfonyl group hydrolysis .

Advanced Research Questions

Q. How do acid/base conditions affect the stability of 1-(cyclopropylsulfonyl)-4-(methylsulfonyl)piperidine?

- Methodological Answer :

- Acidic Conditions : Sulfonyl groups hydrolyze to sulfonic acids at pH < 3 (e.g., HCl/EtOH, reflux). Monitor via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate) .

- Basic Conditions : NaOH (1M, 50°C) cleaves the piperidine ring, forming cyclic sulfonamides. Use F NMR (if fluorinated analogs exist) to track degradation .

- Half-Life Studies : In pH 7.4 buffer (37°C), the compound degrades via hydrolysis (t = 12–18 hours), requiring stabilizers like PEG-400 for in vitro assays .

Q. What computational strategies predict reactivity in cross-coupling reactions involving this compound?

- Methodological Answer :

- Reaction Design : Density Functional Theory (DFT) calculates transition states for Suzuki couplings. Optimize Pd(PPh)/KCO systems in DME solvent (ΔG‡ ≈ 25–30 kcal/mol) .

- Ligand Screening : Virtual libraries (e.g., Xantphos, BINAP) predict regioselectivity in Buchwald-Hartwig aminations. MD simulations assess steric clashes with the cyclopropane group .

- Yield Prediction : Machine learning models (e.g., ICReDD’s Reaction Database) correlate electronic parameters (Hammett σ) with yields (R > 0.85) .

Q. How does the compound interact with biological targets, and what assays validate its therapeutic potential?

- Methodological Answer :

- Target Identification : Molecular docking (AutoDock Vina) screens against kinase domains (e.g., PI3Kγ). The sulfonyl groups form hydrogen bonds with Lys-833 and Asp-841 .

- In Vitro Assays :

- CYP Inhibition : Liver microsomes assess metabolic stability (IC > 10 μM for CYP3A4) .

- Cell Viability : MTT assays (IC = 2–5 μM in HeLa cells) with ROS detection (DCFH-DA probe) .

- In Vivo Models : Administer 10 mg/kg (IP) in xenograft mice; monitor tumor volume reduction (30–50% at day 14) .

Contradictions and Resolutions in Literature

- Sulfonyl Group Reactivity : reports stable cross-coupling under basic conditions, while notes hydrolysis risks. Resolution: Use anhydrous KCO and degassed solvents to suppress hydrolysis .

- Biological Half-Life : Human microsomes (t = 2–4 hours) vs. buffer (t = 12–18 hours). Resolution: Microsomal enzymes accelerate oxidative demethylation, requiring prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.